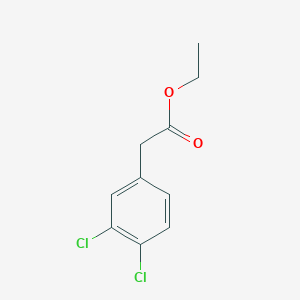

Ethyl 3,4-dichlorophenylacetate

Description

BenchChem offers high-quality Ethyl 3,4-dichlorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-dichlorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEBVJIVEPSFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372051 | |

| Record name | Ethyl 3,4-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6725-45-7 | |

| Record name | Ethyl 3,4-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of Ethyl 2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3,4-dichlorophenyl)acetate, also known by its IUPAC name ethyl 2-(3,4-dichlorophenyl)acetate, is an organic compound with the chemical formula C₁₀H₁₀Cl₂O₂.[1][2] It is the ethyl ester of 3,4-dichlorophenylacetic acid. This molecule is of interest to researchers in various fields, including medicinal chemistry and agrochemical development, due to the biological activities often associated with chlorinated aromatic structures.[3] Understanding its physico-chemical properties is fundamental for its application in synthesis, formulation, and biological studies.

This guide provides a comprehensive overview of the core physico-chemical properties of Ethyl 2-(3,4-dichlorophenyl)acetate, details on its synthesis and analytical characterization, and visual workflows to aid in experimental design.

Core Physico-chemical Properties

The fundamental properties of Ethyl 2-(3,4-dichlorophenyl)acetate are summarized in the table below. These values are crucial for predicting its behavior in various solvents, its stability, and its potential for purification.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)acetate | [4] |

| CAS Number | 6725-45-7 | [2][4] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][2] |

| Molecular Weight | 233.09 g/mol | [1][5] |

| Physical State | Colorless Liquid | [1] |

| Boiling Point | 156 °C (at 24 Torr) | [1] |

| Density | 1.26 - 1.28 g/mL (at 25 °C) | [1] |

| Purity (by GC) | ≥ 99.0% | [1] |

Note: Some physical properties, such as a precise melting point, are not widely reported in the literature, which is common for compounds that are liquids at room temperature.

Experimental Protocols

Synthesis via Fischer Esterification

A common and effective method for synthesizing Ethyl 2-(3,4-dichlorophenyl)acetate is through the Fischer esterification of its parent carboxylic acid, 3,4-dichlorophenylacetic acid, with ethanol.[6] This acid-catalyzed reaction is reversible and is typically driven towards the product by using an excess of the alcohol, which also serves as the solvent.[6][7]

Detailed Methodology:

-

Reactant Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dichlorophenylacetic acid (1 equivalent) with an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the stirring mixture.[7]

-

Reflux: Heat the reaction mixture to a gentle reflux. The reaction temperature will be close to the boiling point of ethanol (~78 °C). Allow the mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting acid), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with a saturated sodium chloride (brine) solution.[7][8]

-

Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude Ethyl 2-(3,4-dichlorophenyl)acetate.

-

Purification: Purify the crude product by vacuum distillation to obtain the final, pure compound.[8]

References

- 1. indiamart.com [indiamart.com]

- 2. Ethyl 3,4-Dichlorophenyl acetate [oakwoodchemical.com]

- 3. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. Ethyl 2-(3,4-dichlorophenyl)acetate [synhet.com]

- 5. 2-(2,5-Dichlorophenyl)ethyl acetate | C10H10Cl2O2 | CID 151859597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. community.wvu.edu [community.wvu.edu]

Ethyl 3,4-dichlorophenylacetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3,4-dichlorophenylacetate, a halogenated aromatic compound of interest in chemical synthesis and potentially in drug discovery. This document details its chemical identity, physical properties, and a standard method for its synthesis. The information is curated to support researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

Ethyl 3,4-dichlorophenylacetate is systematically known as ethyl 2-(3,4-dichlorophenyl)acetate. Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, with an ethyl acetate group attached to a methylene bridge.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 6725-45-7[1] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂[1] |

| Molecular Weight | 233.09 g/mol |

| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)acetate[1] |

| Canonical SMILES | CCOC(=O)Cc1cc(Cl)c(Cl)cc1 |

| InChI Key | Not readily available |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | 100-105 °C at 0.21 mmHg |

| Purity | Typically available at >97% |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of Ethyl 3,4-Dichlorophenylacetate

The most common and direct method for the synthesis of Ethyl 3,4-dichlorophenylacetate is through the Fischer esterification of its parent carboxylic acid, 3,4-Dichlorophenylacetic acid.

Reaction Scheme

The synthesis involves the acid-catalyzed reaction of 3,4-Dichlorophenylacetic acid with ethanol. A strong acid, typically sulfuric acid, is used as the catalyst. The reaction is driven to completion by removing the water formed as a byproduct, often by using an excess of the alcohol reactant.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 3,4-dichlorophenylacetate.

Materials:

-

3,4-Dichlorophenylacetic acid (1.0 eq)

-

Absolute ethanol (10-20 volumes)

-

Concentrated sulfuric acid (0.1-0.2 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes) in a round-bottom flask, add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Ethyl 3,4-dichlorophenylacetate.

-

The crude product can be further purified by vacuum distillation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of Ethyl 3,4-dichlorophenylacetate.

Potential Applications and Further Research

Halogenated phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. While specific biological activities or signaling pathway interactions for Ethyl 3,4-dichlorophenylacetate are not extensively documented in publicly available literature, its structural similarity to other biologically active compounds suggests potential for further investigation.

Researchers in drug development may consider this compound as a building block for creating novel molecules with potential therapeutic applications. Further studies are warranted to explore its bioactivity, toxicological profile, and potential as a lead compound in various screening programs. The detailed synthetic protocol provided herein offers a solid foundation for producing this compound for research purposes.

References

An In-depth Technical Guide to the Starting Materials for Ethyl 3,4-dichlorophenylacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3,4-dichlorophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the selection of starting materials, experimental protocols, and quantitative data to facilitate laboratory and industrial-scale production.

Overview of Synthetic Strategies

The synthesis of Ethyl 3,4-dichlorophenylacetate can be approached through several strategic pathways. The most direct method involves the esterification of 3,4-dichlorophenylacetic acid. Alternatively, multi-step syntheses commencing from more readily available precursors such as 3,4-dichlorobenzyl chloride or 3,4-dichloroacetophenone offer viable routes to the intermediate 3,4-dichlorophenylacetic acid. The selection of a particular route will depend on factors including the cost and availability of starting materials, desired purity, and scalability.

Unveiling the Structural Blueprint: A Technical Guide to the Synthesis and Crystallographic Analysis of Ethyl 3,4-dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of Ethyl 3,4-dichlorophenylacetate. While a definitive crystal structure has not been reported in publicly accessible crystallographic databases to date, this document provides a comprehensive overview of the methodologies required for its synthesis, crystallization, and subsequent structural elucidation via single-crystal X-ray diffraction. The importance of crystal structure analysis in the pharmaceutical sciences is also discussed, providing context for the value of such a determination for drug development professionals. Detailed experimental protocols and process workflows are presented to guide researchers in obtaining and analyzing this compound.

Introduction

Ethyl 3,4-dichlorophenylacetate is a halogenated aromatic carboxylic acid ester. The precise three-dimensional arrangement of its atoms in the solid state, its crystal structure, is a critical piece of information for understanding its physicochemical properties. In the field of drug development, crystal structure data is paramount, influencing properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] The presence of different crystal forms, or polymorphs, can have significant implications for a drug's efficacy and manufacturability.[1]

As of the date of this publication, a search of major crystallographic databases and the scientific literature did not yield an experimentally determined crystal structure for Ethyl 3,4-dichlorophenylacetate. This guide, therefore, serves as a predictive and methodological resource for researchers seeking to determine this structure.

Physicochemical Properties

While the full crystallographic data is unavailable, some physicochemical properties of the target compound and its precursor, 3,4-Dichlorophenylacetic acid, have been reported. These are summarized for comparative purposes.

| Property | Ethyl 3,4-dichlorophenylacetate | 3,4-Dichlorophenylacetic acid |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | C₈H₆Cl₂O₂ |

| Molecular Weight | 233.09 g/mol | 205.04 g/mol |

| CAS Number | 6725-45-7 | 5807-30-7 |

| Appearance | Not Reported | Crystalline Solid |

| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)acetate | 2-(3,4-dichlorophenyl)acetic acid |

Data compiled from publicly available chemical databases.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of Ethyl 3,4-dichlorophenylacetate and the subsequent steps required for crystal growth and analysis.

Synthesis of Ethyl 3,4-dichlorophenylacetate via Fischer Esterification

The most common and direct method for preparing Ethyl 3,4-dichlorophenylacetate is the Fischer esterification of 3,4-Dichlorophenylacetic acid with ethanol, using a strong acid as a catalyst.[3][4][5]

Materials:

-

3,4-Dichlorophenylacetic acid

-

Absolute Ethanol (used in excess as both reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (for azeotropic removal of water, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Organic Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-Dichlorophenylacetic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Ethyl 3,4-dichlorophenylacetate can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure ester.

Crystallization for X-ray Diffraction

Obtaining a high-quality single crystal is the most critical and often the most challenging step for structure determination.[6]

General Procedure:

-

Solvent Screening: Test the solubility of the purified ester in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane) to find a solvent in which the compound is sparingly soluble.

-

Crystal Growth Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the solvent of the solution). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the Fischer esterification process for synthesizing Ethyl 3,4-dichlorophenylacetate.

Caption: Workflow for the synthesis of Ethyl 3,4-dichlorophenylacetate.

X-ray Crystallography Workflow

This diagram outlines the standard workflow for determining the crystal structure of a small molecule.

Caption: General workflow for single-crystal X-ray structure determination.

The Role of Crystal Structure in Drug Development

Determining the precise crystal structure of a potential active pharmaceutical ingredient (API) like Ethyl 3,4-dichlorophenylacetate is a cornerstone of modern drug development.[7]

-

Polymorphism: A compound can often crystallize into multiple different forms, or polymorphs, each with a unique internal arrangement and distinct physical properties.[1] One polymorph might be more soluble and have better bioavailability, while another might be more stable for formulation and storage. Identifying and controlling the desired polymorphic form is a regulatory requirement and crucial for product consistency.

-

Structure-Activity Relationship (SAR): The three-dimensional structure provides invaluable insight for structure-based drug design.[8] Knowing the exact conformation of the molecule helps medicinal chemists understand how it might interact with its biological target, guiding the design of more potent and selective analogues.

-

Intellectual Property: Novel crystal forms of a drug can be patented, providing a crucial layer of intellectual property protection for a new pharmaceutical product.[1]

Conclusion

While the crystal structure of Ethyl 3,4-dichlorophenylacetate remains to be elucidated, this guide provides the necessary framework for its synthesis and crystallographic analysis. The presented protocols for Fischer esterification and single-crystal growth offer a clear path for researchers to obtain the compound in a form suitable for X-ray diffraction. The outlined workflow for structure determination highlights the systematic process required to move from a single crystal to a complete 3D atomic model. For professionals in drug development, understanding this process is key to appreciating how fundamental structural chemistry underpins the creation of safe, effective, and reliable medicines. The determination of this structure would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syrris.com [syrris.com]

- 3. jocpr.com [jocpr.com]

- 4. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. zienjournals.com [zienjournals.com]

- 8. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Solubility of Ethyl 3,4-dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,4-dichlorophenylacetate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this specific ester in the public domain, this document presents a detailed, generalized experimental protocol for determining solubility via the widely accepted shake-flask method. This allows researchers to generate precise solubility data in their solvents of choice. Furthermore, to provide a valuable frame of reference, qualitative solubility information for the parent compound, 3,4-Dichlorophenylacetic acid, is included. This guide is intended to be a practical resource for scientists and professionals engaged in drug development and chemical synthesis, enabling them to effectively assess and utilize Ethyl 3,4-dichlorophenylacetate in their work.

Introduction

Ethyl 3,4-dichlorophenylacetate is an ester derivative of 3,4-Dichlorophenylacetic acid. The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that significantly influences bioavailability, formulation development, purification processes, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is paramount for successful drug development and chemical manufacturing. This guide addresses the solubility of Ethyl 3,4-dichlorophenylacetate, providing essential methodologies for its determination.

Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for Ethyl 3,4-dichlorophenylacetate across a range of common solvents. However, qualitative solubility information for the parent compound, 3,4-Dichlorophenylacetic acid, is available and can offer some guidance.

Table 1: Qualitative Solubility of 3,4-Dichlorophenylacetic acid

| Solvent | Solubility Description |

| Water | Insoluble[1] |

| Organic Solvents | Soluble[2] |

Note: This data pertains to the parent acid and should be used as a preliminary indicator. The esterification to Ethyl 3,4-dichlorophenylacetate will alter its polarity and, consequently, its solubility profile.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following is a detailed protocol that can be employed to ascertain the solubility of Ethyl 3,4-dichlorophenylacetate in various solvents.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve equilibrium.[3] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.[3]

3.2. Materials and Equipment

-

Ethyl 3,4-dichlorophenylacetate (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

3.3. Procedure

-

Preparation: Add an excess amount of Ethyl 3,4-dichlorophenylacetate to a vial. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.[3]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant.[3] To remove any remaining microparticles, filter the aliquot using a syringe filter into a clean vial.[3]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.[3]

-

Quantification: Analyze the concentration of Ethyl 3,4-dichlorophenylacetate in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3]

-

Data Analysis: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.[3]

3.4. Method Validation

To ensure the accuracy and reliability of the solubility data, it is recommended to:

-

Perform the experiment in triplicate.[3]

-

Confirm the solid phase at the end of the experiment (e.g., by microscopy or DSC) to ensure no phase transformation has occurred.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 3,4-dichlorophenylacetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal stability and degradation of Ethyl 3,4-dichlorophenylacetate is not extensively available in the public domain. This guide synthesizes information from related compounds and established principles of thermal analysis to provide a predictive overview and a methodological framework for its investigation.

Introduction to Ethyl 3,4-dichlorophenylacetate

Ethyl 3,4-dichlorophenylacetate is a chemical compound with the molecular formula C₁₀H₁₀Cl₂O₂. It belongs to the class of chlorinated aromatic esters. The presence of the dichlorophenyl group and the ester functional group are key determinants of its chemical reactivity and physical properties, including its thermal stability. Understanding the thermal behavior of this molecule is crucial for its synthesis, purification, storage, and application, particularly in contexts where it might be subjected to elevated temperatures.

Principles of Thermal Stability and Degradation

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For organic molecules like Ethyl 3,4-dichlorophenylacetate, thermal degradation is a complex process involving the cleavage of covalent bonds, leading to the formation of smaller, more volatile fragments, or polymerization to form larger, non-volatile residues. The specific degradation pathway is influenced by factors such as the chemical structure, the presence of impurities, and the atmospheric conditions (e.g., inert or oxidative).

For esters, a common thermal decomposition route is the elimination reaction, often involving a β-hydrogen, to form an alkene and a carboxylic acid.[1] However, for phenylacetates, other radical and non-radical pathways can also occur. The presence of chlorine atoms on the phenyl ring can influence the degradation mechanism and the stability of the molecule.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of Ethyl 3,4-dichlorophenylacetate, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on decomposition temperatures and the kinetics of degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Ethyl 3,4-dichlorophenylacetate is placed in a tared TGA pan (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with a desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[2] Using multiple heating rates allows for kinetic analysis.

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_peak, from the derivative thermogravimetric or DTG curve), and the residual mass at the final temperature. Kinetic parameters like activation energy (Ea) can be calculated using isoconversional methods such as Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO).[3][4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine phase transitions such as melting, crystallization, and to study reaction enthalpies.[5][6][7]

Methodology:

-

Sample Preparation: A small amount of Ethyl 3,4-dichlorophenylacetate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the enthalpy change (ΔH) for each event are determined.

Predicted Thermal Properties

While specific experimental data for Ethyl 3,4-dichlorophenylacetate is lacking, we can predict its thermal behavior based on structurally similar compounds. The following table summarizes these expected properties.

| Property | Predicted Value/Behavior | Method of Determination |

| Melting Point | Expected to be a crystalline solid at room temperature with a distinct melting point. The exact temperature would need experimental determination. | DSC |

| Boiling Point | A high boiling point is expected due to its molecular weight and polarity. For a related compound, Ethyl (3,4-dichlorophenyl)(oxo)acetate, a boiling point of 121-123 °C at 249 mmHg is reported.[8] | Not applicable via TGA/DSC |

| Decomposition Onset (T_onset) | Decomposition is likely to begin in the range of 150-250 °C in an inert atmosphere. The presence of the ester group might lead to decomposition pathways at lower temperatures compared to more stable aromatic structures. | TGA |

| Decomposition Profile | A multi-step degradation process is possible, with initial loss of the ethyl group followed by decarboxylation and eventual breakdown of the dichlorophenyl ring at higher temperatures. | TGA |

| Degradation Products | Potential decomposition products could include ethanol, acetic acid, 3,4-dichlorotoluene, 3,4-dichlorophenol, and other chlorinated aromatic fragments.[9] Under oxidative conditions, CO₂, H₂O, and HCl would be final products. Hazardous decomposition products under fire conditions may include carbon oxides and hydrogen chloride gas. | GC-MS, FTIR analysis of evolved gases |

| Activation Energy (Ea) | The activation energy for the primary decomposition step is likely to be in the range of 80-150 kJ/mol, which is typical for the thermal degradation of many organic compounds.[3][4] | TGA (Isoconversional methods) |

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of Ethyl 3,4-dichlorophenylacetate.

Caption: Workflow for Thermal Stability Assessment.

Plausible Degradation Pathway

This diagram outlines a plausible, simplified thermal degradation pathway for Ethyl 3,4-dichlorophenylacetate based on general chemical principles for esters.

Caption: A Simplified Plausible Degradation Pathway.

Conclusion

While direct experimental data on Ethyl 3,4-dichlorophenylacetate is sparse, a robust understanding of its likely thermal behavior can be inferred from the analysis of related chemical structures and the application of standard thermoanalytical techniques. The methodologies of TGA and DSC provide a clear pathway to experimentally determine its thermal stability, decomposition kinetics, and potential degradation products. Such data is invaluable for ensuring the safe handling, storage, and application of this compound in research and development settings. Further studies employing evolved gas analysis techniques like TGA-MS would be instrumental in elucidating the precise degradation mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CAS 34966-52-4 | 2629-5-04 | MDL MFCD01934864 | Ethyl (3,4-dichlorophenyl)(oxo)acetate, tech | SynQuest Laboratories [synquestlabs.com]

- 9. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity analysis of synthesized Ethyl 3,4-dichlorophenylacetate

An In-depth Technical Guide to the Purity Analysis of Synthesized Ethyl 3,4-dichlorophenylacetate

Introduction

Ethyl 3,4-dichlorophenylacetate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block in drug development, its purity is of paramount importance. The presence of impurities, even in trace amounts, can lead to the formation of undesired by-products, reduce the yield of the final API, and introduce potentially toxic components, thereby compromising the safety and efficacy of the drug product.[1][2]

This technical guide provides a comprehensive overview of the analytical methodologies for the robust purity assessment of synthesized Ethyl 3,4-dichlorophenylacetate. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and a discussion of potential impurities arising from the synthesis process. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for a thorough characterization.[3][]

Synthesis and Potential Impurities

A common synthetic route to Ethyl 3,4-dichlorophenylacetate is the Fischer esterification of 3,4-dichlorophenylacetic acid with ethanol in the presence of an acid catalyst. Understanding this pathway is crucial for predicting potential process-related impurities.

Caption: Synthesis pathway and potential impurity formation.

Common Impurities:

-

Organic Impurities: These may originate from starting materials, synthetic intermediates, or by-products.[1]

-

Impurity A: Unreacted 3,4-dichlorophenylacetic acid.

-

Impurity C: By-products from side reactions, such as the formation of diethyl ether from ethanol under acidic conditions.

-

Isomeric Impurities: Positional isomers (e.g., Ethyl 2,3-dichlorophenylacetate or Ethyl 3,5-dichlorophenylacetate) may be present if the starting material, 3,4-dichlorophenylacetic acid, is not pure.

-

-

Inorganic Impurities: These can arise from the manufacturing process and include catalysts or salts.[1]

-

Residual Solvents: Ethanol is the most likely residual solvent from this synthesis.[1]

Chromatographic Purity Analysis

Chromatographic techniques are the cornerstone for separating and quantifying the main component from its impurities.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the preferred method for quantifying non-volatile organic impurities and determining the overall purity of Ethyl 3,4-dichlorophenylacetate.[3][5] The method separates compounds based on their polarity.

Experimental Protocol: HPLC Purity Determination

-

Solution Preparation: Accurately weigh and dissolve approximately 25 mg of the synthesized Ethyl 3,4-dichlorophenylacetate in a 25 mL volumetric flask with the mobile phase diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL solution.

-

Instrumentation Setup: Configure the HPLC system according to the parameters in Table 1.

-

Analysis: Inject the sample solution onto the column and record the chromatogram.

-

Data Analysis: Calculate the purity using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]

Table 1: Typical HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30-31 min: 90-50% B, 31-35 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile compounds and is particularly useful for detecting and quantifying residual solvents.[2] It can also be used as an orthogonal method to HPLC for purity assessment, provided the analyte is thermally stable and sufficiently volatile.

Experimental Protocol: GC Purity and Residual Solvent Analysis

-

Solution Preparation: Accurately weigh and dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane) in a GC vial.

-

Instrumentation Setup: Set up the GC instrument with the parameters outlined in Table 2.

-

Analysis: Inject the prepared sample solution into the GC.

-

Data Analysis: Calculate the area percentage of the main peak for purity determination. For residual solvents, quantification is typically performed using a standard addition or external standard method.

Table 2: Typical GC Method Parameters

| Parameter | Recommended Conditions |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[] The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum confirm the arrangement of protons, while the ¹³C NMR spectrum confirms the carbon skeleton. Impurities are often visible as small, unassigned peaks in the spectra.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Compare the observed chemical shifts with theoretical values and reference spectra to confirm the structure of Ethyl 3,4-dichlorophenylacetate. Integrate peaks in the ¹H NMR to verify proton ratios.

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of the main component and its impurities.[2][] When coupled with a chromatographic system (LC-MS or GC-MS), it provides both separation and mass information, which is critical for the tentative identification of unknown impurities.

Experimental Protocol: LC-MS/GC-MS Analysis

-

Instrumentation: Use an LC or GC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

-

Ionization: For LC-MS, use Electrospray Ionization (ESI) in positive mode. For GC-MS, use Electron Ionization (EI).

-

Analysis: The chromatographic conditions can be similar to those described in Tables 1 and 2. The mass spectrometer will detect the molecular ions ([M+H]⁺ or [M+Na]⁺ for ESI; M⁺˙ for EI) of the eluting compounds.

-

Data Interpretation: The accurate mass measurement helps in determining the elemental composition of impurities, facilitating their structural elucidation.

Integrated Analytical Workflow

A comprehensive purity analysis relies on a logical workflow that combines these techniques to build a complete profile of the synthesized material.

Caption: Integrated workflow for purity analysis.

Conclusion

The purity analysis of synthesized Ethyl 3,4-dichlorophenylacetate is a critical quality control step that requires a combination of high-resolution chromatographic and spectroscopic techniques. HPLC and GC are indispensable for quantitative purity assessment and impurity profiling, while NMR and MS are crucial for unequivocal structural confirmation and the identification of unknown components.[6] A thorough understanding of the synthetic route is vital for predicting and identifying potential process-related impurities. By implementing the robust methodologies detailed in this guide, researchers and manufacturers can ensure that the quality of this key intermediate meets the stringent requirements for pharmaceutical development.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Potential Impurities in the Synthesis of Ethyl 3,4-dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Ethyl 3,4-dichlorophenylacetate, a key intermediate in the pharmaceutical industry. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the common synthetic routes, identifies potential process-related impurities, starting material-derived impurities, and degradation products, and provides detailed analytical methodologies for their detection and quantification.

Synthetic Pathway for Ethyl 3,4-dichlorophenylacetate

The most common and industrially scalable method for the synthesis of Ethyl 3,4-dichlorophenylacetate is the Fischer esterification of 3,4-dichlorophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid.

Potential Impurities

Impurities in Ethyl 3,4-dichlorophenylacetate can originate from several sources: the starting materials, side reactions during the synthesis, and degradation of the final product.

Starting Material-Related Impurities

The primary starting material, 3,4-dichlorophenylacetic acid, is often synthesized from 3,4-dichloroacetophenone via the Willgerodt-Kindler reaction, followed by hydrolysis. Impurities from this synthesis can be carried over into the final product.

Table 1: Potential Starting Material-Related Impurities

| Impurity Name | Structure | Origin |

| 3,4-Dichloroacetophenone | Cl₂C₆H₃C(O)CH₃ | Unreacted starting material from the Willgerodt-Kindler synthesis of 3,4-dichlorophenylacetic acid.[1] |

| Phenylacetic Acid | C₆H₅CH₂COOH | Potential side-product from the Willgerodt-Kindler reaction if the starting material contains acetophenone.[1] |

| 3,4-Dichlorotoluene | Cl₂C₆H₃CH₃ | A potential precursor to 3,4-dichlorophenylacetic acid, which if present as an impurity, could be carried through. |

Process-Related Impurities

These impurities are formed by side reactions during the Fischer esterification. The reaction conditions, particularly temperature, can influence the formation of these byproducts.

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| Diethyl Ether | CH₃CH₂OCH₂CH₃ | Formed by the acid-catalyzed dehydration of two molecules of ethanol, especially at lower temperatures (around 140°C).[2][3][4] |

| Ethene | CH₂=CH₂ | Formed by the acid-catalyzed dehydration of ethanol at higher temperatures (around 170-180°C).[2][3][4] |

| Unreacted 3,4-Dichlorophenylacetic Acid | Cl₂C₆H₃CH₂COOH | Incomplete esterification reaction. |

| Polymeric materials | N/A | Formed under harsh acidic conditions and high temperatures. |

Degradation Products

Ethyl 3,4-dichlorophenylacetate can degrade under certain conditions, such as exposure to strong acids or bases, or high temperatures over extended periods.

Table 3: Potential Degradation Products

| Impurity Name | Structure | Origin |

| 3,4-Dichlorophenylacetic Acid | Cl₂C₆H₃CH₂COOH | Hydrolysis of the ester back to the carboxylic acid. |

| Ethanol | CH₃CH₂OH | Hydrolysis of the ester. |

Experimental Protocols

Synthesis of Ethyl 3,4-dichlorophenylacetate (Fischer Esterification)

Materials:

-

3,4-Dichlorophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorophenylacetic acid and an excess of absolute ethanol (e.g., 10-fold molar excess).

-

Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3,4-dichlorophenylacetate.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the separation and quantification of Ethyl 3,4-dichlorophenylacetate and its potential non-volatile impurities.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Sample Preparation: Dissolve an accurately weighed amount of the Ethyl 3,4-dichlorophenylacetate sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

Analytical Method for Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection and quantification of volatile impurities such as residual ethanol and diethyl ether.

Chromatographic Conditions:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp: 40°C for 5 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Injector Temperature | 250°C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Mass Range | 35-350 amu |

Sample Preparation: Dissolve an accurately weighed amount of the Ethyl 3,4-dichlorophenylacetate sample in a suitable solvent (e.g., dichloromethane) to obtain a concentration of approximately 10 mg/mL.

Impurity Analysis Workflow

A systematic approach is essential for the identification, quantification, and control of impurities in pharmaceutical intermediates.

Conclusion

The control of impurities in Ethyl 3,4-dichlorophenylacetate is paramount for the synthesis of high-quality and safe pharmaceutical products. A thorough understanding of the synthetic process, potential side reactions, and the purity of starting materials is essential for identifying and controlling potential impurities. The implementation of robust analytical methods, such as the HPLC and GC-MS protocols detailed in this guide, allows for the accurate monitoring of the impurity profile. By following a systematic workflow for impurity analysis, researchers and drug development professionals can ensure that the final product meets the stringent quality standards required by regulatory authorities.

References

Methodological & Application

Synthesis of Ethyl 3,4-dichlorophenylacetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ethyl 3,4-dichlorophenylacetate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The described method is based on the well-established Fischer esterification reaction.

Introduction

Ethyl 3,4-dichlorophenylacetate is a substituted phenylacetate ester. The presence of the dichloro-substituted phenyl ring makes it a key building block in organic synthesis, particularly for the preparation of compounds with potential pharmacological activity. The Fischer esterification is a reliable and straightforward method for its synthesis, involving the acid-catalyzed reaction of 3,4-dichlorophenylacetic acid with ethanol.[1][2][3][4][5] This reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[2][3][5]

Reaction Scheme

The overall chemical transformation is as follows:

Data Presentation

A summary of the key quantitative data for the reactants and product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Quantity (per 10g of starting acid) |

| 3,4-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04[6][7] | Starting Material | 10.0 g |

| Ethanol | C₂H₅OH | 46.07 | Reagent/Solvent | 100 mL |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Catalyst | 1-2 mL |

| Ethyl 3,4-dichlorophenylacetate | C₁₀H₁₀Cl₂O₂ | 233.09 | Product | Theoretical Yield: ~11.37 g |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | As needed |

Experimental Protocol

This protocol details the synthesis of Ethyl 3,4-dichlorophenylacetate via Fischer esterification.

Materials and Equipment:

-

3,4-Dichlorophenylacetic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3,4-dichlorophenylacetic acid.

-

Addition of Reagents: To the flask, add 100 mL of absolute ethanol. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add 1-2 mL of concentrated sulfuric acid to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in approximately 100 mL of diethyl ether.

-

Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of water

-

50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst). Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

50 mL of brine.

-

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Ethyl 3,4-dichlorophenylacetate.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources in the vicinity.

-

The reaction and work-up should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Ethyl 3,4-dichlorophenylacetate.

Caption: Workflow for the synthesis of Ethyl 3,4-dichlorophenylacetate.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. athabascau.ca [athabascau.ca]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]

High-yield synthesis of Ethyl 3,4-dichlorophenylacetate

An Application Note on the High-Yield Synthesis of Ethyl 3,4-dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dichlorophenylacetate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. This application note provides a detailed protocol for a high-yield, two-step synthesis of Ethyl 3,4-dichlorophenylacetate. The methodology begins with the alkaline hydrolysis of 3,4-dichlorobenzyl cyanide to produce 3,4-dichlorophenylacetic acid, followed by a classic Fischer esterification to yield the target ester. This document outlines the reaction parameters, detailed experimental procedures, and expected yields, presenting a reliable and efficient method for laboratory and potential scale-up applications.

Synthesis Strategies

The preparation of Ethyl 3,4-dichlorophenylacetate can be approached through several synthetic routes. The most common and direct method is the Fischer esterification of 3,4-dichlorophenylacetic acid with ethanol, catalyzed by a strong acid.[1][2] This method is effective, but its overall yield is contingent on the availability and purity of the starting carboxylic acid.

An alternative and often higher-yielding overall strategy begins with a more readily available precursor, 3,4-dichlorobenzyl cyanide. This two-step approach involves:

-

Hydrolysis: Conversion of the nitrile group of 3,4-dichlorobenzyl cyanide into a carboxylic acid.

-

Esterification: Subsequent reaction of the resulting 3,4-dichlorophenylacetic acid with ethanol.

This two-step pathway is robust and provides high purity product, making it a preferred method for consistent, high-yield synthesis.

Comparison of Synthesis Parameters

The following table summarizes the key reaction parameters for the recommended two-step synthesis protocol. This approach is adapted from established procedures for analogous compounds and is optimized for high yield.[3]

| Parameter | Step 1: Hydrolysis | Step 2: Fischer Esterification |

| Starting Material | 3,4-Dichlorobenzyl Cyanide | 3,4-Dichlorophenylacetic Acid |

| Key Reagents | Potassium Hydroxide (KOH), Ethanol, Water | Absolute Ethanol, Sulfuric Acid (H₂SO₄) |

| Solvent | Ethanol/Water Mixture | Absolute Ethanol |

| Reaction Temperature | Reflux (approx. 80-90 °C) | Reflux (approx. 78 °C) |

| Reaction Time | 20-24 hours | 4-6 hours |

| Typical Yield | >90% | ~85-95% |

| Work-up | Acidification (HCl), Extraction | Neutralization (NaHCO₃), Extraction |

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, illustrating the progression from starting materials to the final purified product.

Caption: A flowchart of the two-step synthesis process.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3,4-Dichlorophenylacetic Acid (Hydrolysis)

This protocol details the conversion of 3,4-dichlorobenzyl cyanide to its corresponding carboxylic acid.

Materials:

-

3,4-Dichlorobenzyl Cyanide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

In a 500 mL round-bottom flask, combine 3,4-dichlorobenzyl cyanide (18.6 g, 100 mmol), ethanol (50 mL), and deionized water (60 mL).

-

To this stirred suspension, carefully add potassium hydroxide pellets (34 g, approx. 600 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.

-

Maintain the reaction at reflux with vigorous stirring for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing 200 mL of cold water.

-

In a fume hood, slowly acidify the aqueous solution by adding concentrated HCl dropwise until the pH reaches 1-2. A white precipitate of 3,4-dichlorophenylacetic acid will form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is 3,4-dichlorophenylacetic acid, which is typically of sufficient purity (>95%) for the next step. Expected yield: >90%.

Protocol 2: Synthesis of Ethyl 3,4-dichlorophenylacetate (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of 3,4-dichlorophenylacetic acid.[2][3]

Materials:

-

3,4-Dichlorophenylacetic Acid (from Protocol 1)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

Place the 3,4-dichlorophenylacetic acid (e.g., 20.5 g, 100 mmol, assuming a 100% yield from the previous step) into a 250 mL round-bottom flask.

-

Add absolute ethanol (150 mL). Ethanol acts as both the solvent and a reagent.

-

With stirring, carefully add concentrated sulfuric acid (2 mL) as the catalyst.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Once the reaction is complete, cool the flask to room temperature and remove the excess ethanol via rotary evaporation.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ gas evolution will occur.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation to obtain Ethyl 3,4-dichlorophenylacetate as a clear oil. Expected yield: 85-95%.

References

Purification of Ethyl 3,4-dichlorophenylacetate by column chromatography

Application Notes and Protocols

Topic: Purification of Ethyl 3,4-dichlorophenylacetate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3,4-dichlorophenylacetate is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is crucial for the successful outcome of subsequent reactions. This document provides a detailed protocol for the purification of crude Ethyl 3,4-dichlorophenylacetate using silica gel column chromatography. The method employs a hexane/ethyl acetate gradient, a widely used and effective solvent system for the separation of moderately polar organic compounds.[1][2]

Experimental Protocols

1. Materials and Equipment

-

Crude Ethyl 3,4-dichlorophenylacetate

-

Silica gel (60-120 mesh)[3]

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Separatory funnel (for gradient elution)

-

Collection tubes/flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)[4]

-

TLC developing chamber[5]

-

Rotary evaporator

2. Determination of Optimal Mobile Phase by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for Ethyl 3,4-dichlorophenylacetate, which generally leads to good separation on a column.[8][9]

-

TLC Plate Preparation: Draw a faint starting line with a pencil about 1 cm from the bottom of a TLC plate.[10]

-

Sample Preparation: Dissolve a small amount of the crude Ethyl 3,4-dichlorophenylacetate in a minimal amount of ethyl acetate.

-

Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line of the TLC plate.[4]

-

Development: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). Place the spotted TLC plates in the chambers and allow the solvent to ascend until it is about 1 cm from the top of the plate.[3]

-

Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm).[6][7]

-

Rf Calculation: Calculate the Rf value for the main product spot in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[4] The solvent system that gives an Rf value of ~0.2-0.3 for the desired product is a good starting point for the column chromatography.

3. Column Chromatography Protocol

This protocol is based on the "wet packing" method, which is a common and reliable technique.[11]

-

Column Preparation:

-

Ensure the chromatography column is clean, dry, and mounted vertically.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

-

Add a thin layer of sand (approx. 1 cm) over the cotton plug.[9]

-

-

Slurry Preparation and Packing:

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). The amount of silica gel should be 50-100 times the mass of the crude sample.[12]

-

Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.

-

Add another thin layer of sand on top of the packed silica gel to protect the surface during sample loading.[12]

-

-

Sample Loading:

-

Liquid Loading: Dissolve the crude Ethyl 3,4-dichlorophenylacetate in a minimal amount of the initial mobile phase. Using a pipette, carefully add the sample solution to the top of the column.[9]

-

Dry Loading (for samples with low solubility): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[13][14]

-

-

Elution:

-

Begin eluting the column with the initial non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[8][13] A suggested gradient is provided in the data table below. This can be achieved by using a separatory funnel to add the more polar solvent to the solvent reservoir on top of the column.

-

-

Fraction Collection and Analysis:

-

Collect the eluent in small fractions (e.g., 10-20 mL).

-

Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 8:2 hexane/ethyl acetate).

-

Combine the fractions that contain the pure Ethyl 3,4-dichlorophenylacetate.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

-

Data Presentation

The following table summarizes the typical parameters and expected results for the purification of 1.0 g of crude Ethyl 3,4-dichlorophenylacetate.

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 30 cm length x 3 cm diameter |

| Amount of Silica Gel | 70 g |

| Crude Sample Amount | 1.0 g |

| Sample Loading Method | Dry Loading (adsorbed on 2 g silica gel) |

| Initial Mobile Phase | 95:5 (v/v) Hexane:Ethyl Acetate |

| Elution Gradient | 1. 200 mL of 95:5 Hexane:Ethyl Acetate |

| 2. 300 mL of 90:10 Hexane:Ethyl Acetate | |

| 3. 300 mL of 85:15 Hexane:Ethyl Acetate | |

| Fraction Size | 15 mL |

| TLC Monitoring System | 80:20 (v/v) Hexane:Ethyl Acetate |

| Expected Rf of Product | ~0.4 in the TLC monitoring system |

| Expected Yield | 85-95% |

| Expected Purity | >98% |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of Ethyl 3,4-dichlorophenylacetate.

References

- 1. Chromatography [chem.rochester.edu]

- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. biotage.com [biotage.com]

- 9. Chromatography [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Chromatography [chem.rochester.edu]

- 14. teledynelabs.com [teledynelabs.com]

Application Note and Protocol for the Recrystallization of Ethyl 3,4-dichlorophenylacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a critical technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent for recrystallization will dissolve the compound to a great extent at an elevated temperature but only sparingly at lower temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are typically present in lower concentrations or possess different solubility characteristics, will remain dissolved in the solvent. This application note provides a detailed protocol for the purification of Ethyl 3,4-dichlorophenylacetate via recrystallization.

Physicochemical Data

A summary of the key physical and chemical properties of the related compound, 3,4-Dichlorophenylacetic acid, is presented below as a reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of Ethyl 3,4-dichlorophenylacetate. The choice of solvent is critical for successful purification. Based on the chemical nature of the target compound (an ester with an aromatic moiety), a mixed solvent system of ethanol and water is proposed. Ethanol is expected to be a good solvent, while water will act as an anti-solvent.

Materials and Equipment

-

Crude Ethyl 3,4-dichlorophenylacetate

-

Ethanol (reagent grade)

-

Deionized water

-

Erhlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Solvent Selection (Screening Protocol)

If the ethanol/water system is not optimal, a systematic solvent screening should be performed to identify a suitable solvent or solvent pair.

Procedure:

-

Place approximately 10-20 mg of the crude Ethyl 3,4-dichlorophenylacetate into several test tubes.

-

To each tube, add 0.5 mL of a different solvent from the list of common recrystallization solvents (e.g., hexane, ethyl acetate, toluene, methanol, isopropanol).

-

Observe the solubility at room temperature. A good solvent will dissolve the compound sparingly or not at all.

-

Gently heat the test tubes that show poor solubility at room temperature. An ideal solvent will completely dissolve the compound upon heating.

-

Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

-

Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate.

Recrystallization Procedure

-

Dissolution: Place the crude Ethyl 3,4-dichlorophenylacetate in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid. Heat the mixture gently while stirring to dissolve the compound. Continue adding the solvent dropwise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

-

Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot, clear solution until the solution becomes slightly turbid (cloudy). If turbidity persists, add a few drops of the primary solvent until the solution is clear again.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-